molecular formula C18H26N4O4S B2440609 4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-50-4

4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2440609
CAS RN: 850936-50-4
M. Wt: 394.49
InChI Key: XZZFSMKKEOSYHF-UHFFFAOYSA-N
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Description

4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is commonly referred to as DBSOB and has been synthesized using various methods. DBSOB has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Anticancer Activities

Research into compounds structurally related to 4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide has highlighted their potential in anticancer therapies. For instance, a series of substituted benzamides, incorporating the 1,3,4-oxadiazol moiety, were designed, synthesized, and evaluated for their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds demonstrated moderate to excellent anticancer activity, outperforming the reference drug etoposide in some instances, with IC50 values ranging significantly, indicating the potential for tailored cancer treatments (Ravinaik et al., 2021). Similarly, derivatives of 1,3,4-oxadiazole were synthesized and showed promising activity against breast cancer cell lines, suggesting a potential pathway for the development of novel anticancer agents (Salahuddin et al., 2014).

Antimicrobial and Antitubercular Activities

The structural framework of 4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is conducive to antimicrobial properties. A study involving the synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives revealed significant antitubercular activity against Mycobacterium tuberculosis, with certain compounds demonstrating low toxicity and high efficacy, indicative of their potential in antitubercular drug development (Nayak et al., 2016).

Polymer and Material Science

Compounds similar to 4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide have found applications in the field of polymer and material science. For example, the synthesis of aromatic polyamides incorporating 1,3,4-oxadiazole units demonstrated good thermal stability and solubility, enabling their use in creating thin, flexible films with potential applications in electronics and materials engineering (Sava et al., 2003).

Corrosion Inhibition

Research into oxadiazole derivatives has also explored their application as corrosion inhibitors. A study detailed the effectiveness of newly synthesized oxadiazole derivatives in protecting mild steel against corrosion in hydrochloric acid solution. These compounds displayed high inhibition efficiency, suggesting their utility in industrial applications to enhance the longevity of metal components (Kalia et al., 2020).

properties

IUPAC Name

4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S/c1-4-6-12-22(13-7-5-2)27(24,25)16-10-8-15(9-11-16)17(23)19-18-21-20-14(3)26-18/h8-11H,4-7,12-13H2,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZFSMKKEOSYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dibutylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

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